2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Overview
Description
2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a complex organic compound that features both indole and isoquinoline moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an isoquinoline derivative under specific conditions. For instance, the reaction might involve the use of a base such as sodium bicarbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method could involve the use of a catalyst to facilitate the formation of the desired product under milder conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole or isoquinoline rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: This compound shares the isoquinoline moiety and has similar biological activities.
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound has a similar structure and can undergo comparable chemical reactions.
1H-Indene, 2,3-dihydro-1,1,4,6-tetramethyl-: This compound shares structural similarities and can be used in similar applications.
Uniqueness
What sets 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone apart is the combination of the indole and isoquinoline moieties in a single molecule. This unique structure provides a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications .
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15(24)19-13-23(20-9-5-4-8-18(19)20)14-21(25)22-11-10-16-6-2-3-7-17(16)12-22/h2-9,13H,10-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALIKHSINNPPLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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